1-Iodoethyl Isopropyl-d7 Carbonate
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Overview
Description
1-Iodoethyl isopropyl carbonate-d7 is a deuterated derivative of 1-iodoethyl isopropyl carbonate. This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to an isopropyl carbonate group. The deuterium labeling (d7) indicates the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-iodoethyl isopropyl carbonate-d7 involves several steps:
Formation of Isopropyl Carbonate: The initial step involves the reaction of isopropanol with dimethyl carbonate to form isopropyl carbonate.
Iodination: The isopropyl carbonate is then reacted with hydrogen iodide to produce 1-iodoethyl isopropyl carbonate.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium to obtain 1-iodoethyl isopropyl carbonate-d7.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodoethyl isopropyl carbonate-d7 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl isopropyl carbonate.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl-containing compounds.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodoethyl isopropyl carbonate-d7 has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly as a precursor in the synthesis of cephalosporin antibiotics.
Isotope Labeling: The deuterium labeling makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in elucidating molecular structures and dynamics.
Mechanism of Action
The mechanism of action of 1-iodoethyl isopropyl carbonate-d7 is primarily related to its role as an intermediate in chemical reactions. The iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. The deuterium atoms provide stability and can influence reaction kinetics and mechanisms, making it a useful tool in mechanistic studies.
Comparison with Similar Compounds
1-Iodoethyl isopropyl carbonate-d7 can be compared with other similar compounds, such as:
1-Iodoethyl isopropyl carbonate: The non-deuterated version, which has similar chemical properties but lacks the stability and unique characteristics provided by deuterium.
Ethyl isopropyl carbonate: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromoethyl isopropyl carbonate: Similar to the iodo compound but with bromine as the leaving group, which can affect reaction rates and mechanisms.
The uniqueness of 1-iodoethyl isopropyl carbonate-d7 lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and mechanistic studies.
Properties
Molecular Formula |
C6H11IO3 |
---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 1-iodoethyl carbonate |
InChI |
InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3/i1D3,2D3,4D |
InChI Key |
XZVBIIRIWFZJOE-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)OC(C)I |
Canonical SMILES |
CC(C)OC(=O)OC(C)I |
Origin of Product |
United States |
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